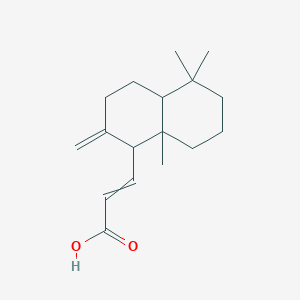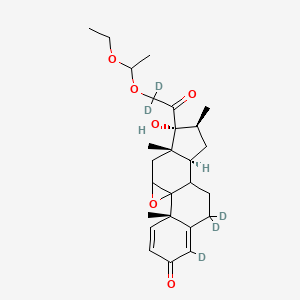
21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide-d5 is a deuterated derivative of 21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide. This compound is primarily used in biochemical and proteomics research. It has a molecular formula of C26H31D5O6 and a molecular weight of 449.59 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide-d5 involves the deuteration of 21-(1-Ethoxyethyl) Beclomethasone 9,11-EpoxideThe specific reaction conditions and reagents used for this deuteration process are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of this compound is carried out under controlled laboratory conditions to ensure high purity and consistency. The production process involves multiple steps, including the synthesis of the parent compound and subsequent deuteration. The final product is then purified and characterized using various analytical techniques to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the epoxide group to other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide-d5 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It is used in pharmacological studies to understand the metabolism and pharmacokinetics of corticosteroids.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide-d5 involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses. The deuterium atoms in the compound may also influence its metabolic stability and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
Betamethasone 9,11-Epoxide 21-Propionate-d5: Another deuterated corticosteroid used in similar research applications.
21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide: The non-deuterated parent compound.
Uniqueness
21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide-d5 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct spectroscopic properties. This makes it particularly valuable in NMR spectroscopy and other analytical techniques .
Properties
Molecular Formula |
C26H36O6 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(2S,11S,13S,14R,15S)-6,8,8-trideuterio-14-[2,2-dideuterio-2-(1-ethoxyethoxy)acetyl]-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C26H36O6/c1-6-30-16(3)31-14-21(28)25(29)15(2)11-20-19-8-7-17-12-18(27)9-10-23(17,4)26(19)22(32-26)13-24(20,25)5/h9-10,12,15-16,19-20,22,29H,6-8,11,13-14H2,1-5H3/t15-,16?,19?,20-,22?,23-,24-,25-,26?/m0/s1/i7D2,12D,14D2 |
InChI Key |
FKRVBKYCWGVEGZ-DWZBPBLYSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)(C34C(O3)C[C@]5([C@H](C4CC2([2H])[2H])C[C@@H]([C@@]5(C(=O)C([2H])([2H])OC(C)OCC)O)C)C)C |
Canonical SMILES |
CCOC(C)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



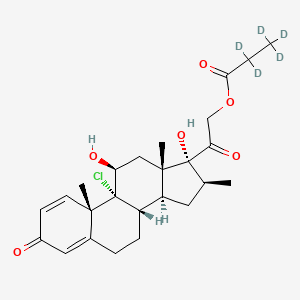

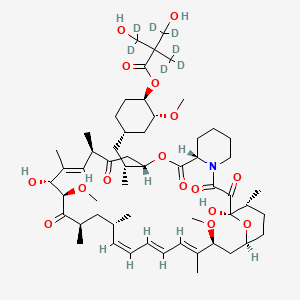
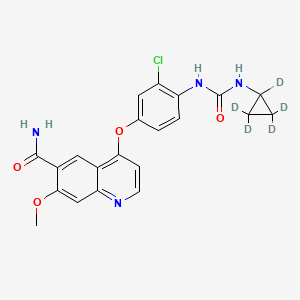


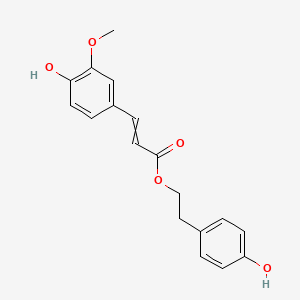
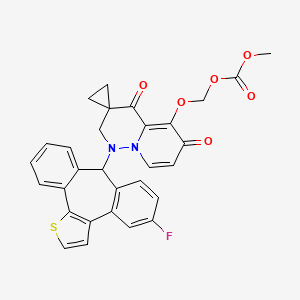
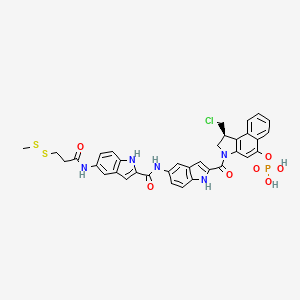
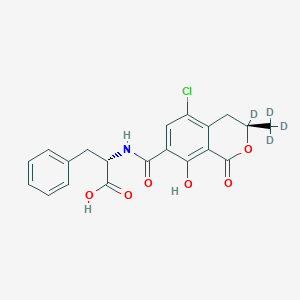
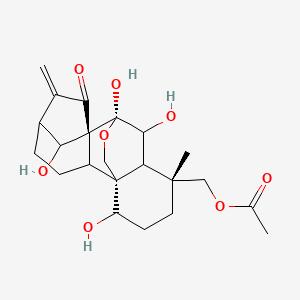
![2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B12428667.png)
